Butyric acid, 4-(benzoyl(((4,5-dihydro-1H-imidazol-2-yl)(3-hydroxypropyl)amino)methyl)amino)-
Description
Butyric acid, 4-(benzoyl(((4,5-dihydro-1H-imidazol-2-yl)(3-hydroxypropyl)amino)methyl)amino)-, is a complex organic compound featuring a butyric acid backbone modified with a benzoyl group and a substituted imidazole moiety. The imidazole ring (4,5-dihydro-1H-imidazol-2-yl) and the 3-hydroxypropyl chain contribute to its nucleophilicity and solubility in polar solvents . The compound’s structure enables interactions with biological targets, such as enzymes or receptors, owing to the combined presence of hydrogen-bonding groups (hydroxypropyl, benzoyl) and the aromatic imidazole core. Its synthesis typically involves condensation reactions between amino alcohols and aldehydes, followed by purification via recrystallization or chromatography .
Properties
CAS No. |
81186-17-6 |
|---|---|
Molecular Formula |
C18H26N4O4 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
4-[benzoyl-[[4,5-dihydro-1H-imidazol-2-yl(3-hydroxypropyl)amino]methyl]amino]butanoic acid |
InChI |
InChI=1S/C18H26N4O4/c23-13-5-12-22(18-19-9-10-20-18)14-21(11-4-8-16(24)25)17(26)15-6-2-1-3-7-15/h1-3,6-7,23H,4-5,8-14H2,(H,19,20)(H,24,25) |
InChI Key |
DWJKHCPKJOPMFX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)N(CCCO)CN(CCCC(=O)O)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyric acid, 4-(benzoyl(((4,5-dihydro-1H-imidazol-2-yl)(3-hydroxypropyl)amino)methyl)amino)- typically involves multiple steps The process begins with the preparation of the imidazole derivative, which is then coupled with a benzoyl groupThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow techniques and advanced purification methods to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Butyric acid, 4-(benzoyl(((4,5-dihydro-1H-imidazol-2-yl)(3-hydroxypropyl)amino)methyl)amino)- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoyl group, using reagents like sodium methoxide
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Butyric acid, 4-(benzoyl(((4,5-dihydro-1H-imidazol-2-yl)(3-hydroxypropyl)amino)methyl)amino)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals .
Mechanism of Action
The mechanism of action of butyric acid, 4-(benzoyl(((4,5-dihydro-1H-imidazol-2-yl)(3-hydroxypropyl)amino)methyl)amino)- involves its interaction with specific molecular targets. The imidazole moiety can bind to enzymes or receptors, modulating their activity. The benzoyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s closest analogs differ in substituents on the imidazole ring, alkyl chain length, or the presence of alternative functional groups. Key comparisons include:
Physicochemical Properties
- Solubility: The 3-hydroxypropyl chain enhances water solubility compared to analogs with non-polar substituents (e.g., cyclohexyl) .
- Stability: The benzoyl-amino linkage is susceptible to hydrolysis under basic conditions (pH 13), unlike compounds with more stable ether or amide bonds .
- Molecular Weight : At ~386.5 g/mol (cyclohexyl analog), it is heavier than the 2-hydroxyethyl variant (328.4 g/mol), influencing diffusion rates .
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